molecular formula C7H5BrF2O B1272163 5-Bromo-2,3-difluoroanisole CAS No. 261762-35-0

5-Bromo-2,3-difluoroanisole

Cat. No.: B1272163
CAS No.: 261762-35-0
M. Wt: 223.01 g/mol
InChI Key: UDTVFZBQFYOZST-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-difluoroanisole plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been used to prepare difluorophenacyl analogs, which act as inhibitors of cyclin-dependent kinases . Cyclin-dependent kinases are crucial for regulating the cell cycle, and their inhibition can lead to cell cycle arrest. Additionally, this compound is involved in the synthesis of aminopyridine N-oxides, which selectively inhibit p38 MAP kinase . p38 MAP kinase is a protein involved in cellular responses to stress and inflammation, and its inhibition can modulate these pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. By inhibiting cyclin-dependent kinases, it can induce cell cycle arrest, leading to reduced cell proliferation. This compound also influences cell signaling pathways by inhibiting p38 MAP kinase, which can alter gene expression and cellular metabolism. The inhibition of p38 MAP kinase by this compound can result in decreased production of pro-inflammatory cytokines, thereby modulating inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an inhibitor of cyclin-dependent kinases, it binds to the active site of these enzymes, preventing their interaction with substrates and halting the cell cycle. Similarly, this compound binds to p38 MAP kinase, inhibiting its activity and downstream signaling pathways. These binding interactions result in enzyme inhibition and changes in gene expression, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, including sustained inhibition of cyclin-dependent kinases and p38 MAP kinase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit cyclin-dependent kinases and p38 MAP kinase without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including skin and eye irritation . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its inhibitory effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s activity and duration of action. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The localization of this compound within subcellular organelles can influence its activity and function, as well as its interactions with other biomolecules .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-difluoroanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.

    Oxidation Reactions: Products may include oxidized derivatives such as phenols or quinones.

    Reduction Reactions: Reduced products may include dehalogenated or hydrogenated derivatives.

Comparison with Similar Compounds

  • 5-Bromo-2,3-difluoromethoxybenzene
  • 4-Bromo-3,5-difluoroanisole
  • 5-Bromo-1,2-difluoro-3-methoxybenzene

Comparison: 5-Bromo-2,3-difluoroanisole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and research .

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTVFZBQFYOZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378340
Record name 5-Bromo-2,3-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-35-0
Record name 5-Bromo-1,2-difluoro-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2-difluoro-3-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2,3-difluorophenol (19 g, 90 mmol) in acetone (180 mL), K2CO3 (18 g, 0.13 mol) and iodomethane (25.8 g, 0.18 mol) were added. The resulting mixture was refluxed for 4 h. Upon completion, the mixture was cooled to room temperature and filtered, and the filtrate was evaporated to give the crude product, which was further purified by column chromatography on silica gel (eluting with petroleum ether/ethyl acetate=80/1-40/1) to give a light yellow liquid 5-bromo-1,2-difluoro-3-methoxybenzene (19 g). 1H NMR (CDCl3): δ 7.00-6.88 (m, 2H), 3.89 (s, 3H).
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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